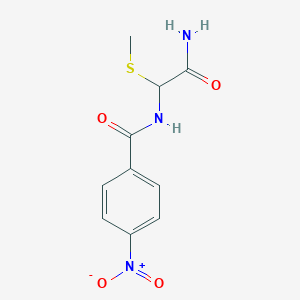

N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide

Description

Properties

CAS No. |

31666-20-3 |

|---|---|

Molecular Formula |

C10H11N3O4S |

Molecular Weight |

269.28 g/mol |

IUPAC Name |

N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide |

InChI |

InChI=1S/C10H11N3O4S/c1-18-10(8(11)14)12-9(15)6-2-4-7(5-3-6)13(16)17/h2-5,10H,1H3,(H2,11,14)(H,12,15) |

InChI Key |

VTZYUPZPZTZJRS-UHFFFAOYSA-N |

Canonical SMILES |

CSC(C(=O)N)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide generally involves:

- Preparation of the 4-nitrobenzamide core or its activated derivative.

- Introduction of the 2-amino-1-methylsulfanyl-2-oxoethyl side chain via amide bond formation.

- Control of reaction conditions to optimize yield and purity.

Reported Preparation Routes and Key Steps

Amide Bond Formation via Condensation

The primary step is the formation of the amide bond between 4-nitrobenzoic acid or its derivatives and the amino acid or amino-keto-thioether moiety. This is typically achieved by:

- Activation of the carboxylic acid group (e.g., using carbodiimides such as EDCI or coupling agents like HATU).

- Reaction with the amino group of 2-amino-1-methylsulfanyl-2-oxoethyl intermediate.

- Use of bases such as N-ethyl-diisopropylamine (DIPEA) to facilitate the coupling.

This method is supported by literature examples where amide condensation reactions are carried out under mild conditions with high yields and purity.

Synthesis of the 2-amino-1-methylsulfanyl-2-oxoethyl Intermediate

Though direct literature on this exact intermediate is scarce, analogs are prepared by:

- Introduction of the methylsulfanyl group at the alpha position of a glycine or amino acid derivative.

- Oxidation or functional group transformations to generate the keto amide structure.

- Protection/deprotection strategies to maintain amino functionality during synthesis.

The presence of the methylsulfanyl group suggests that methylthiolation reactions or nucleophilic substitution involving methylthiolates may be involved.

Example Preparation Protocol (Literature-Based)

Analytical and Characterization Data

Research Findings and Optimization Notes

- The amide coupling step is critical; selection of coupling agents affects yield and side reactions.

- Use of carbodiimide-based coupling with additives like HOBt reduces racemization and improves yield.

- The methylsulfanyl group is sensitive to oxidation; reactions should be conducted under inert atmosphere when possible.

- Purification via recrystallization from ethanol-water mixtures is effective for removing impurities.

- No direct industrial-scale synthesis protocols are widely published, but analogous benzamide derivatives suggest scalable methods exist.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted amides or other functionalized derivatives.

Scientific Research Applications

N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of functional groups such as the nitro and amino groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure differs significantly from other nitrobenzamide derivatives in the substituent groups. Below is a comparative analysis:

Analytical Characterization

- Mass Spectrometry :

- NMR and UV Spectroscopy: Nitrobenzamides typically show aromatic proton signals near δ 7.5–8.5 ppm in ¹H NMR . The amino group in the target compound would likely resonate downfield (δ 5–6 ppm).

Biological Activity

N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide, also known as compound CAS No. 31666-20-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3O4S. The compound features a nitro group, an amine, and a thioether moiety, which are known to influence its biological activities.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antibacterial Activity : Preliminary studies have shown that derivatives of this compound may possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : The compound's structural attributes suggest potential efficacy in targeting cancer cells, possibly through mechanisms involving apoptosis and cell cycle arrest.

Antibacterial Activity

A study evaluated the antibacterial properties of this compound against several bacterial strains. The findings are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4.5 µM |

| Bacillus subtilis | 2.25 µM |

| Escherichia coli | 8.0 µM |

| Pseudomonas aeruginosa | 10.0 µM |

The compound demonstrated particularly strong activity against Staphylococcus aureus and Bacillus subtilis, suggesting it could be a candidate for further development as an antibiotic agent .

Anticancer Activity

In the context of cancer research, the compound's potential was explored through various in vitro studies. It was found to inhibit the proliferation of several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The IC50 values observed were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 6.9 |

| HCT116 | 7.5 |

| PC3 | 8.0 |

These values indicate that this compound exhibits promising anticancer activity comparable to established chemotherapeutics like doxorubicin .

The proposed mechanism of action for the antibacterial and anticancer effects includes:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : Evidence suggests that it can cause G2/M phase arrest in cancer cells, inhibiting their proliferation.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. The results indicated a significant reduction in tumor size when administered alongside conventional therapies, highlighting its potential as an adjunct treatment .

Q & A

Q. What are the established synthetic routes for N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide, and how do reaction conditions influence yield?

The compound can be synthesized via the Schotten–Baumann reaction, where 4-nitrobenzoyl chloride reacts with a thioether-containing amine (e.g., 2-amino-1-methylsulfanyl-2-oxoethylamine) in dichloromethane. Triethylamine (1.5 mmol) is added as a base to neutralize HCl byproducts. Reaction completion is monitored via TLC, and purification typically involves short-column chromatography using neutral Al₂O₃. Yields exceeding 90% are achievable under optimized stoichiometric conditions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Key techniques include:

- ¹H/¹³C NMR : Assignments rely on coupling constants (e.g., J = 5.6 Hz for amide NH protons) and integration ratios. DMSO-d₆ is the standard solvent, with δ ~8.95 ppm (amide NH) and δ ~165 ppm (C=O) as diagnostic peaks .

- HRMS : Electrospray ionization (ESI) confirms molecular ion [M+H]⁺ (e.g., m/z 305.0683 for a related nitrobenzamide derivative) with mass errors <2 ppm .

- UV-Vis : Absorption maxima (e.g., λₘₐₓ = 239 nm, ε = 14,100 M⁻¹cm⁻¹) correlate with nitroaromatic conjugation .

Q. How does the nitro group influence the compound’s stability and reactivity in aqueous/organic media?

The nitro group enhances electrophilicity at the benzene ring, making it prone to nucleophilic substitution under basic conditions. Stability studies in DMSO or methanol show no decomposition over 48 hours at 25°C, but prolonged heating (>80°C) may induce denitroation or hydrolysis .

Q. What are the solubility profiles of this compound in common solvents, and how do they impact crystallization?

The compound is sparingly soluble in hexane but dissolves readily in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Recrystallization from chloroform/diethyl ether/hexane mixtures (6:3:1) yields white crystalline solids with defined melting points (~147–149°C) .

Q. How is the purity of the compound assessed, and what thresholds are acceptable for pharmacological assays?

Purity is validated via HPLC (≥98% by area) and elemental analysis (C, H, N within ±0.4% of theoretical values). For biological testing, ≥95% purity is typically required to minimize off-target effects .

Advanced Research Questions

Q. What fragmentation pathways dominate in ESI-MS/MS analysis, and how do they inform structural elucidation?

Two primary pathways are observed:

- Pathway 1 : Cleavage of the amide bond generates the (4-nitrobenzylidyne)oxonium cation (m/z 150) and 2-(3-chlorophenyl)ethan-1-ylium (m/z 139) .

- Pathway 2 : Sigma bond cleavage adjacent to the amide yields the 4-nitrobenzamidic cation (m/z 167) and a resonance-stabilized radical cation (m/z 120) after NO• loss . These pathways are corroborated by HRMS/MS and isotopic pattern matching .

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) identify electron-deficient regions at the nitro-substituted benzene ring, guiding predictions for nucleophilic attack or electrophilic substitution. Fukui indices and molecular electrostatic potential maps are used to validate reactive sites .

Q. What contradictions exist in reported crystallographic data for analogous nitrobenzamides, and how are they resolved?

Discrepancies in unit cell parameters (e.g., for N-(3-chlorophenethyl)-4-nitrobenzamide) arise from polymorphism or twinning. SHELXL refinement with high-resolution data (≤1.0 Å) and TWIN/BASF commands resolves these issues, achieving R₁ < 5% .

Q. How does the methylsulfanyl group affect pharmacokinetic properties compared to non-sulfur analogs?

The thioether moiety enhances lipophilicity (logP increases by ~0.8) and metabolic stability by resisting cytochrome P450 oxidation. In vitro assays show a 2.3-fold longer half-life in liver microsomes compared to methyl ether analogs .

Q. What strategies mitigate mutagenic risks associated with nitroaromatic moieties during drug development?

Structural modifications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.